molecular formula C15H21N5O3 B2535148 4-ethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide CAS No. 2034454-22-1

4-ethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide

Cat. No. B2535148
CAS RN: 2034454-22-1
M. Wt: 319.365
InChI Key: RRFAFDPYFPBVIE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a pyrazole ring, which is a type of aromatic organic compound. The presence of these functional groups could suggest potential bioactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the piperazine ring, followed by the introduction of the pyrazole ring. The ethyl, methyl, and carboxamide groups would likely be added in subsequent steps .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine and pyrazole rings will contribute to the rigidity of the molecule, while the ethyl, methyl, and carboxamide groups could influence its polarity and solubility .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the piperazine and pyrazole rings, as well as the ethyl, methyl, and carboxamide groups. The nitrogen atoms in the rings and the carboxamide group could potentially act as nucleophiles in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups could affect its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Biological Evaluation

Research into pyrazolopyrimidine derivatives, including structures similar to 4-ethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide, has shown their potential in various scientific applications. These compounds have been synthesized and evaluated for their anticancer and anti-inflammatory properties, demonstrating significant bioactivity in preclinical models. For instance, studies on novel pyrazolopyrimidines derivatives highlighted their role as anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic potential of these compounds in medical research and drug development (Rahmouni et al., 2016).

Antiviral and Antimicrobial Activities

Derivatives closely related to 4-ethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide have been explored for their antiviral and antimicrobial activities. These compounds have shown promise in preclinical studies for their efficacy against various pathogens. For example, some pyrazolopyrimidine analogues have demonstrated significant antiviral activity, offering a new avenue for therapeutic intervention against viral infections (Saxena et al., 1990).

Antitumor Potential

The antitumor potential of pyrazolopyrimidine derivatives has also been a focus of scientific research, with several studies reporting the synthesis and evaluation of these compounds for their growth inhibitory properties against various cancer cell lines. This research underscores the potential of these compounds in oncology, providing a basis for the development of novel anticancer therapies (Deady et al., 2003).

Enzyme Inhibition

Further studies have explored the role of pyrazolopyrimidine derivatives as enzyme inhibitors, with specific focus on their ability to modulate the activity of enzymes implicated in disease processes. This research avenue highlights the therapeutic applications of these compounds in treating diseases characterized by aberrant enzyme activity (Zhang et al., 2012).

Future Directions

The potential applications of this compound would depend on its bioactivity. If it shows promising activity in biological assays, it could be further developed and optimized as a drug candidate .

properties

IUPAC Name

4-ethyl-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-3-19-7-8-20(14(22)13(19)21)15(23)16-9-12-10-5-4-6-11(10)17-18(12)2/h3-9H2,1-2H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFAFDPYFPBVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC2=C3CCCC3=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide

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